5-乙基吡啶-2-胺

概述

描述

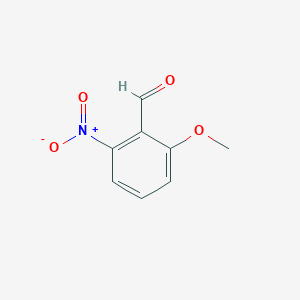

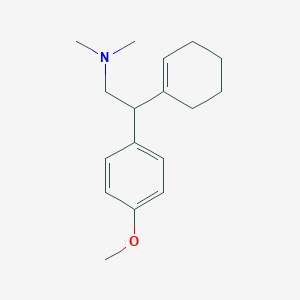

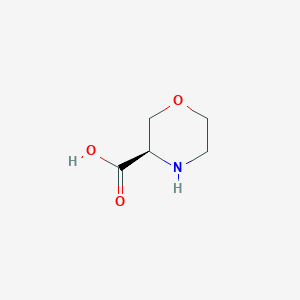

5-Ethylpyridin-2-amine, also known as 5-EP, is a heterocyclic compound belonging to the pyridine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. 5-EP is widely used as a starting material in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. 5-EP is also used as a building block in the synthesis of newer drugs, such as the anticonvulsant lamotrigine.

科学研究应用

药物开发:预测反应性代谢物的形成

5-乙基吡啶-2-胺: 已被用于开发计算机分类模型来预测反应性代谢物的形成,这对于评估药物诱发的肝损伤(DILI)的风险至关重要。这种应用在制药行业具有重要意义,因为它有助于早期毒性预测,并有可能降低因肝毒性导致的临床试验失败率 .

嘧啶衍生物的合成

该化合物在嘧啶衍生物的合成中起着重要作用,嘧啶衍生物以其广泛的药理作用而闻名,包括抗炎特性。嘧啶可以抑制各种炎症介质的表达和活性,使其在新型抗炎药物的研究和开发中具有价值 .

材料科学:功能材料的制备

在材料科学中,5-乙基吡啶-2-胺被用作合成聚合物、催化剂、传感器和纳米材料的构建块。其独特的性能有助于功能材料的设计和制造,推动了材料科学各个领域的进步 .

化学合成:配体形成

该化合物参与配体的合成,特别是在三氟甲基取代的二(吡啶-2-基)胺基配体的形成中。这些配体在催化中具有应用,并通过钯催化的胺化反应合成 .

分析化学:质量控制和安全性

5-乙基吡啶-2-胺: 在分析化学中,必须经过严格的质量控制和安全评估。其纯度、储存条件以及安全信息(如危险声明和预防声明)都被仔细记录,以确保在研究中安全操作和应用 .

计算化学:机器学习模型

该化合物已被用于计算化学中构建机器学习模型。这些模型,例如消息传递神经网络 (MPNN),利用化合物的结构来预测化合物的共价结合风险,这对药物安全评估至关重要 .

安全和危害

未来方向

While specific future directions for 5-Ethylpyridin-2-amine are not mentioned in the search results, therapeutic peptides, which include pyridine derivatives, are a hot topic in pharmaceutical research . The development of peptide drugs, including those based on pyridine structures, is expected to continue to be a significant area of study .

属性

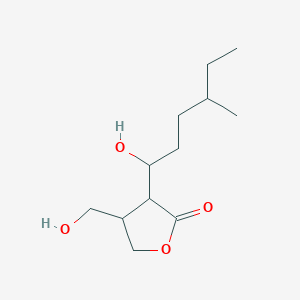

IUPAC Name |

5-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTNJLQWOVTCPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431010 | |

| Record name | 5-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19842-07-0 | |

| Record name | 5-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)